molecular formula C13H9N3O2S B11362457 N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11362457
M. Wt: 271.30 g/mol
InChI Key: YQFJVQXKNOYDJA-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a pyridine ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine and Thiophene Rings: These can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using palladium catalysts.

    Amidation Reaction: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (e.g., an acid chloride or ester).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are studied for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating their function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
  • N-(pyridin-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • N-(pyridin-2-yl)-5-(phenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications, from synthetic chemistry to biological research.

Properties

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

N-pyridin-2-yl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H9N3O2S/c17-13(15-12-5-1-2-6-14-12)9-8-10(18-16-9)11-4-3-7-19-11/h1-8H,(H,14,15,17)

InChI Key

YQFJVQXKNOYDJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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